Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-

Organometallic chemistry Ligand substitution kinetics Catalyst activation

Chloro(indenyl)bis(triphenylphosphine)ruthenium(II), systematically named ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- and commonly abbreviated as [RuCl(η⁵-C₉H₇)(PPh₃)₂] or [RuCl(Ind)(PPh₃)₂], is a half-sandwich ruthenium(II) organometallic complex (molecular formula C₄₅H₃₇ClP₂Ru, MW 776.2 g/mol). The compound features an η⁵-coordinated indenyl ligand, two triphenylphosphine ligands, and a single chloride ligand occupying the fourth coordination site around the Ru(II) center.

Molecular Formula C45H37ClP2Ru
Molecular Weight 776.2 g/mol
Cat. No. B12353798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-
Molecular FormulaC45H37ClP2Ru
Molecular Weight776.2 g/mol
Structural Identifiers
SMILES[CH-]1C=CC2=CC=CC=C21.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+]
InChIInChI=1S/2C18H15P.C9H7.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-5-9-7-3-6-8(9)4-1;;/h2*1-15H;1-7H;1H;/q;;-1;;+2/p-1
InChIKeyYDWKDVVMEDYMIF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) [CAS 99897-61-7] – Procurement-Relevant Identity and Class Positioning


Chloro(indenyl)bis(triphenylphosphine)ruthenium(II), systematically named ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- and commonly abbreviated as [RuCl(η⁵-C₉H₇)(PPh₃)₂] or [RuCl(Ind)(PPh₃)₂], is a half-sandwich ruthenium(II) organometallic complex (molecular formula C₄₅H₃₇ClP₂Ru, MW 776.2 g/mol) [1]. The compound features an η⁵-coordinated indenyl ligand, two triphenylphosphine ligands, and a single chloride ligand occupying the fourth coordination site around the Ru(II) center. It is commercially available as an orange-to-brown crystalline solid, typically supplied with ≤1 molar equivalent of dichloromethane and/or acetone as residual solvent . The compound belongs to the broader class of piano-stool ruthenium half-sandwich complexes and serves as both a direct catalyst and a versatile precursor for synthesizing more elaborate ruthenium catalysts via thermal ligand exchange.

Why [RuCl(Ind)(PPh₃)₂] Cannot Be Interchanged with Cp, Cp*, or Phenylindenyl Analogs – Structural and Electronic Basis for Differentiated Reactivity


Although [RuCl(Ind)(PPh₃)₂] shares the generic piano-stool architecture with its cyclopentadienyl ([RuCl(Cp)(PPh₃)₂]), pentamethylcyclopentadienyl ([RuCl(Cp*)(PPh₃)₂]), and 3-phenylindenyl ([RuCl(3-Ph-Ind)(PPh₃)₂]) analogs, critical differences in the electronic properties of the η⁵-ligand preclude interchangeable use in catalytic applications. The indenyl ligand is a stronger net electron donor toward the metal center than cyclopentadienyl, as demonstrated by both redox potentials and phosphine-dissociation kinetics, which renders the indenyl complex approximately one order of magnitude more reactive in ligand substitution [1]. Conversely, the indenyl complex is significantly less electron-rich than its Cp* analog and substantially less active than its 3-phenylindenyl counterpart in allylic alcohol isomerization, where the phenyl-substituted congener achieves >95% conversion under conditions where the parent indenyl complex shows <5% activity [2]. These electronic gradations are not trivial – they dictate the propensity for phosphine dissociation (a required initiation step in many catalytic cycles), the redox potential of the metal center, and the stability of key catalytic intermediates. Substituting one piano-stool complex for another without accounting for these electronic differences leads to unpredictable catalytic performance, ranging from complete inactivity to uncontrolled side reactions [3].

Quantitative Differentiation of [RuCl(Ind)(PPh₃)₂] from Its Closest Analogs – Evidence for Procurement Decision-Making


Phosphine Ligand Lability: Indenyl Complex Reacts 10× Faster Than Cyclopentadienyl Analog in Dissociative PPh₃ Substitution

The indenyl complex [RuCl(η⁵-C₉H₇)(PPh₃)₂] undergoes dissociative phosphine substitution approximately one order of magnitude faster than its cyclopentadienyl counterpart [RuCl(η⁵-C₅H₅)(PPh₃)₂]. Kinetic measurements for the reaction with PMePh₂ in tetrahydrofuran yielded activation parameters of ΔH‡ = 26 ± 1 kcal mol⁻¹ and ΔS‡ = 11 ± 2 cal mol⁻¹ K⁻¹ for the indenyl complex, compared to ΔH‡ = 29 ± 1 kcal mol⁻¹ and ΔS‡ = 17 ± 2 cal mol⁻¹ K⁻¹ for the Cp analog [1]. The lower activation enthalpy (ΔΔH‡ = 3 kcal mol⁻¹) for the indenyl system reflects more effective stabilization of the 16-electron intermediate [RuCl(η⁵-ligand)(PPh₃)] by the indenyl ligand through haptotropic η⁵→η³ ring slippage, a mechanism unavailable to the cyclopentadienyl ligand [1]. This kinetic advantage is directly relevant to catalytic processes that require phosphine dissociation as an initiation step.

Organometallic chemistry Ligand substitution kinetics Catalyst activation

Atom Transfer Radical Polymerization (ATRP) Efficiency: Indenyl Complex Outperforms Cp but Ranks Below Cp*

A systematic comparative study of isoelectronic ruthenium half-sandwich complexes for atom transfer radical polymerization (ATRP) of methyl methacrylate, n-butyl acrylate, and styrene established the following unambiguous efficiency ranking: [RuCl(Cp)(PPh₃)₂] « [RuCl(Ind)(PPh₃)₂] < [RuCl(Cp*)(PPh₃)₂] [1]. The indenyl complex produces polymers with narrow molecular weight distributions (Mw/Mn < 1.2), indicating good control over the radical polymerization process [1]. The substantial gap between the Cp complex (lowest efficiency) and the indenyl complex highlights the critical role of the indenyl ligand's electronic properties – specifically its enhanced electron-donating character relative to Cp – in facilitating the reversible halogen-atom-transfer equilibrium central to ATRP [1]. The indenyl complex thus occupies a defined intermediate position: sufficiently electron-rich for controlled polymerization, yet not as reducing as Cp*, which can lead to different monomer compatibility profiles.

Controlled radical polymerization ATRP catalysis Polymer dispersity control

Redox Potential: [RuCl(Ind)(PPh₃)₂] Is Uniquely Electron-Rich Among Phosphine-Modified Indenylruthenium Variants

Cyclic voltammetry measurements in dichloromethane reveal that [RuCl(Ind)(PPh₃)₂] possesses the most negative oxidation potential (−0.023 V vs. Cp₂Fe⁰/⁺) among all structurally characterized indenylruthenium complexes bearing modified phosphine ligands [1][2]. Substitution of one PPh₃ ligand with fluorinated triarylphosphines shifts the oxidation potential anodically: [RuCl(Ind)(PPh₃){P(p-C₆H₄CF₃)₃}] exhibits +0.173 V and [RuCl(Ind)(PPh₃){P(3,5-C₆H₃(CF₃)₂)₃}] shows +0.370 V [2]. Replacement with the strongly π-accepting tris(N-pyrrolyl)phosphine ligand [P(pyr)₃] causes an even larger shift: [RuCl(Ind)(PPh₃){P(pyr)₃}] at +0.34 V and [RuCl(Ind){P(pyr)₃}₂] at +0.71 V [1]. The nearly 200–730 mV difference in oxidation potential between the parent PPh₃ complex and its fluorinated or P(pyr)₃ derivatives directly reflects the uniquely electron-rich character of the parent compound, making it the most reducing member of this catalyst family.

Cyclic voltammetry Redox tuning Electron-rich catalysts

Kharasch Addition Activity: High Turnover Numbers Under Mild Conditions with CCl₄ and CHCl₃

[RuCl(Ind)(PPh₃)₂] and [RuCl(Cp*)(PPh₃)₂] were both identified as excellent catalyst precursors for the Kharasch addition of CCl₄ and CHCl₃ across olefins, operating under mild conditions with CCl₄ additions proceeding at temperatures as low as 40 °C [1]. Using a substrate-to-catalyst ratio of 1000:1, the CHCl₃ adduct of styrene was obtained in 57% yield after two weeks with the indenyl complex, corresponding to 285 turnovers per ruthenium atom – reported as the highest turnover number achieved for this transformation at the time of publication [1]. This performance places [RuCl(Ind)(PPh₃)₂] among the most efficient ruthenium-based Kharasch catalyst precursors, with activity surpassing all previously reported ruthenium systems [1].

Kharasch addition Atom transfer radical addition C–C bond formation

Modular Synthetic Precursor: High-Yield Access to Chiral Allenylidene, Fluorinated Phosphine, and P(pyr)₃ Derivatives via Thermal Ligand Exchange

[RuCl(Ind)(PPh₃)₂] functions as a versatile synthetic platform for accessing structurally diverse ruthenium catalysts through thermal ligand exchange, a capability that distinguishes it from less substitution-labile analogs. Reaction with tris(N-pyrrolyl)phosphine [P(pyr)₃] yields [RuCl(Ind)(PPh₃){P(pyr)₃}] in 73% isolated yield and [RuCl(Ind){P(pyr)₃}₂] in 63% yield [1]. Exchange with fluorinated triarylphosphines affords [RuCl(Ind)(PPh₃){P(p-C₆H₄CF₃)₃}] in 57% yield and [RuCl(Ind)(PPh₃){P(3,5-C₆H₃(CF₃)₂)₃}] in 24% yield [2]. Furthermore, reaction with chiral phosphoramidite ligands provides diastereomerically pure chiral-at-metal ruthenium allenylidene complexes, expanding the accessible chemical space to enantioselective catalysis [3]. This modular derivatization capacity enables a single procurement of [RuCl(Ind)(PPh₃)₂] to serve as the entry point for generating an entire library of electronically and sterically tuned catalysts, rather than requiring separate purchases of each derivative.

Catalyst diversification Ligand exchange synthesis Chiral-at-metal complexes

Evidence-Based Application Scenarios for [RuCl(Ind)(PPh₃)₂] – Where the Quantitative Differentiation Drives Practical Value


Controlled Radical Polymerization (ATRP) Requiring Intermediate Catalyst Activity Between Cp and Cp* Regimes

For polymer synthesis laboratories that require living radical polymerization with narrow molecular weight distributions (Mw/Mn < 1.2) but find [RuCl(Cp)(PPh₃)₂] insufficiently active and [RuCl(Cp*)(PPh₃)₂] excessively reducing, [RuCl(Ind)(PPh₃)₂] provides the optimal intermediate electron-donating character, as established by the systematic ATRP efficiency ranking: Cp « Ind < Cp* [1]. This intermediate redox profile translates to controlled polymerization of methyl methacrylate, n-butyl acrylate, and styrene without the potential for unwanted side reactions associated with strongly reducing Cp* complexes, and with substantially better control than the nearly inactive Cp analog [1].

Catalyst Precursor for On-Demand Library Synthesis via Modular Ligand Exchange

Research groups engaged in catalytic reaction discovery benefit from the demonstrated modularity of [RuCl(Ind)(PPh₃)₂] as a precursor for diverse catalyst derivatives. A single procurement enables synthesis of fluorinated phosphine complexes (57% and 24% yields for mono- and bis-CF₃-substituted variants [1]), P(pyr)₃ complexes (73% and 63% yields [2]), and diastereomerically pure chiral-at-metal allenylidene complexes [3], providing access to catalysts spanning a redox potential range from −0.023 V to +0.71 V vs. Cp₂Fe⁰/⁺ without requiring separate purchases of each derivative [1][2].

Kharasch Addition and Atom Transfer Radical Addition (ATRA) Under Mild Thermal Conditions

Synthetic chemistry laboratories performing Kharasch additions of CCl₄ or CHCl₃ to olefins benefit from the documented high turnover numbers (285 TON at substrate/catalyst = 1000:1 for CHCl₃ addition to styrene) and low operating temperatures (40 °C for CCl₄ additions) achievable with [RuCl(Ind)(PPh₃)₂] [1]. The combination of high efficiency and mild conditions makes this complex a practical choice for atom transfer radical addition chemistry at preparative scale, with turnover numbers that were reported as the highest among ruthenium catalysts at the time of the benchmark study [1].

Mechanistic Studies Requiring Well-Defined Phosphine Dissociation Kinetics

For fundamental organometallic investigations where the rate of phosphine ligand dissociation is a critical experimental variable, [RuCl(Ind)(PPh₃)₂] offers quantitatively characterized kinetics (ΔH‡ = 26 ± 1 kcal mol⁻¹, first-order dissociative mechanism) that provide a well-calibrated baseline [1]. The approximately 10-fold faster phosphine substitution compared to the Cp analog, combined with the established dissociative pathway proceeding through a spectroscopically and structurally characterized 16-electron intermediate, makes this complex an ideal model system for studying ligand substitution effects on catalytic cycle initiation [1].

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